1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
Description
This compound features a 1,3-thiazole core substituted with a difluoromethyl group at position 2 and a methanamine group at position 5, stabilized as a hydrochloride salt (C$5$H$7$F$2$N$2$S·HCl; MW: 200.6) .
Properties
CAS No. |
2728344-21-4 |
|---|---|
Molecular Formula |
C5H7ClF2N2S |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-2-3(1-8)10-5;/h2,4H,1,8H2;1H |
InChI Key |
LOYJEFYYDDCMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and enzymes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Positional Isomers: Thiazole Substitution Patterns
- 1-[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (JW-7447)
- Structure : Difluoromethyl at position 2, methanamine at position 3.
- Molecular Formula : C$5$H$7$F$2$N$2$S·HCl (MW: 200.6) .
- Key Difference : Positional isomerism alters electronic distribution and steric interactions. The 4-yl methanamine group may reduce hydrogen-bonding capacity compared to the 5-yl analog.
Complex Thiazole Derivatives
- (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine Hydrochloride
- Structure : Diphenyl groups at positions 2 and 4, methanamine at position 4.
- Molecular Formula : C${16}$H${15}$N$_2$S·HCl (MW: 306.8) .
- Key Difference : Bulky phenyl groups increase hydrophobicity and may hinder solubility. This contrasts with the target compound’s smaller difluoromethyl group, which balances lipophilicity and solubility.
Heterocyclic Core Modifications
- [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Dihydrochloride Structure: Furan-thiazole hybrid with a methyl-thiazolyl substituent. Molecular Formula: C$9$H${11}$N$_2$S·2HCl (MW: 259.2) .
Non-Thiazole Heterocycles
- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
- Structure : Triazole core with methyl and ethylamine groups.
- Molecular Formula : C$5$H${10}$N$_4$·HCl (MW: 162.6) .
- Key Difference : The triazole ring (vs. thiazole) offers different hydrogen-bonding patterns and metabolic pathways. The ethylamine chain increases molecular weight but may reduce bioavailability.
Cycloalkyl and Fluorinated Derivatives
- [trans-4-(Difluoromethyl)cyclohexyl]methanamine Hydrochloride
- Structure : Cyclohexyl ring with trans-difluoromethyl and methanamine groups.
- Molecular Formula : C$8$H${16}$F$_2$N·HCl (MW: 207.7) .
- Key Difference : Replacement of the thiazole with a cyclohexyl ring eliminates aromaticity, drastically altering solubility and membrane permeability. The trans-configuration may influence stereoselective interactions.
Comparative Data Table
Research Findings and Implications
- Heterocyclic Core : Thiazole-based compounds generally exhibit higher metabolic stability than triazole or furan derivatives due to sulfur’s electron-withdrawing effects .
- Fluorination: Difluoromethyl groups enhance both lipophilicity and resistance to oxidative metabolism compared to trifluoromethyl or non-fluorinated analogs .
Biological Activity
1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound with potential biological activities due to its unique structure, which includes a thiazole ring and difluoromethyl group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : 164.17 g/mol
- SMILES Notation : C1=C(SC(=N1)C(F)F)CN
- InChIKey : VDHMXMCQEZVJFM-UHFFFAOYSA-N
The mechanism of action for this compound is not extensively documented; however, compounds containing thiazole rings often interact with various biological macromolecules, including enzymes and receptors. The difluoromethyl group may enhance binding affinity through hydrogen bonding and lipophilicity, potentially influencing pharmacokinetics and bioavailability.
Antimicrobial Activity
A study evaluated various thiazole derivatives for their effectiveness against MRSA. Compounds with halogen substitutions exhibited potent activity with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. Although specific data for this compound is not available, its structural analogs suggest potential effectiveness against resistant bacterial strains .
Anticancer Studies
Research into similar thiazole compounds has indicated that they can inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and induction of apoptosis. The incorporation of difluoromethyl groups has been shown to enhance the potency of these compounds in preclinical models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial (potential) | Not specified |
| Thiazole Derivative A | Structure | Anti-MRSA | ≤0.25 |
| Thiazole Derivative B | Structure | Anticancer | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
